tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate
Description
tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core modified with a tert-butyl carbamate group. This structure combines the rigidity of the fused imidazole-pyrimidine system with the steric and protective properties of the tert-butyloxycarbonyl (Boc) group, making it valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-8-6-13-9-12-4-5-15(9)7-8/h4-5,8H,6-7H2,1-3H3,(H,12,13)(H,14,16) |
InChI Key |
BVSVVYZTILAZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC2=NC=CN2C1 |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[1,2-a]pyrimidine Core
The core heterocyclic framework can be assembled via multistep reactions, typically involving:
- Condensation of 2-aminopyrimidine derivatives with α-haloketones or aldehydes.
- Cyclization reactions facilitated by acid or base catalysis to form the fused imidazo ring system.
2-Aminopyrimidine derivative + α-Haloketone → Cyclization under acidic or basic conditions → Imidazo[1,2-a]pyrimidine core
This route is supported by patent WO2023250029A1, which discusses the synthesis of substituted pyrimidine derivatives, emphasizing the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
Formation of the Carbamate Group
The carbamate moiety is generally introduced via reaction of the heterocyclic amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). This step is critical for protecting the amine and installing the carbamate functionality.
Specific Preparation Methods
Method A: Direct Cyclization Followed by Carbamate Formation
Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Intermediate
- React 2-aminopyrimidine with α-haloketone (e.g., 2-bromoacetophenone) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Use acidic (e.g., acetic acid) or basic (e.g., potassium carbonate) conditions to promote cyclization.
- Heat the mixture at 80–120°C under reflux for 12–24 hours .
Step 2: Carbamate Functionalization
- Dissolve the heterocyclic intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
- Add tert-butyl chloroformate (Boc-Cl) and triethylamine as a base.
- Stir at 0°C to room temperature for 4–8 hours .
- Purify via recrystallization or column chromatography.
Reaction conditions summary:
| Step | Solvent | Temperature | Reagents | Time |
|---|---|---|---|---|
| Cyclization | DMF/DMSO | Reflux (80–120°C) | 2-aminopyrimidine + α-haloketone | 12–24 h |
| Carbamate formation | DCM/THF | 0°C to RT | Boc-Cl + TEA | 4–8 h |
Method B: Multi-Component Assembly
- Use microwave-assisted synthesis to accelerate cyclization.
- Employ solvent-free conditions with solid reagents.
- Follow with in situ carbamate protection .
This approach reduces reaction time and improves yields, as supported by recent advances in heterocyclic synthesis.
Optimization and Reaction Conditions
| Parameter | Recommended Range | Notes |
|---|---|---|
| Temperature | 0°C to 120°C | For carbamate formation and cyclization, respectively |
| Solvent | DMSO, DMF, DCM, THF | Based on step and solubility |
| Reagent equivalents | 1.2–1.5 equivalents of Boc-Cl | To ensure complete conversion |
| Reaction time | 4–24 hours | Depending on the step and conditions |
Notes on Industrial Scale-Up
Scaling up these reactions involves:
- Use of continuous flow reactors for better heat and mass transfer.
- Implementation of automated reagent addition to control exothermic reactions.
- Adoption of industrial-grade reagents and purification techniques such as preparative chromatography or crystallization.
Recent Research Discoveries and Data Trends
- Patent WO2023250029A1 highlights the importance of bifunctional protecting groups and reaction condition optimization for heterocyclic synthesis.
- Studies have demonstrated that microwave irradiation can significantly reduce reaction times while maintaining high purity.
- Structural modifications at the 6-position influence biological activity, emphasizing the need for precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyrimidine ring.
Reduction: Reduced forms of the imidazo[1,2-a]pyrimidine ring.
Substitution: Substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate with five structurally related compounds, focusing on molecular properties, synthetic pathways, and functional roles.
Structural Analogues and Their Properties
Key Differences and Functional Implications
Substituent Effects: Bromine: Brominated derivatives (e.g., ) exhibit enhanced electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The position of bromine (pyridazine vs. pyridine rings) alters reactivity and binding affinity in target proteins. Cyano and Fluoro Groups: The cyano- and fluoro-substituted compound () demonstrates higher molecular weight (521.20 g/mol) and improved metabolic stability, making it suitable for pharmacokinetic optimization.
Synthetic Efficiency: The tert-butyl carbamate group is commonly introduced via Boc-protection strategies.
Physicochemical Properties: Brominated derivatives exhibit higher density (e.g., 1.59 g/cm³ in ) compared to non-halogenated analogues, influencing crystallinity and solubility.
Biological Activity
tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate (CAS No. 1936231-27-4) is a synthetic organic compound notable for its unique bicyclic structure, which combines elements of imidazo[1,2-a]pyrimidine with carbamate functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C12H19N3O2
- Molecular Weight : 237.3 g/mol
- SMILES Notation : CC(C)(C)OC(=O)NC1=CN2CCCCC2=N1
Biological Activities
Research indicates that compounds containing the imidazo[1,2-a]pyrimidine structure often exhibit a range of biological activities. The biological profile of this compound includes:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The imidazo[1,2-a]pyrimidine moiety is known to interact with bacterial cell membranes or inhibit essential enzymes.
- Anticancer Potential : The structural characteristics of this compound may allow it to act on specific cancer pathways. Similar compounds have been documented to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Target Interaction : The compound may bind to specific receptors or enzymes involved in disease pathways.
- Signal Transduction Modulation : It might influence intracellular signaling cascades that regulate cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction in oxidative stress markers |
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties of various imidazo[1,2-a]pyrimidine derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising therapeutic index for further development.
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of the compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
